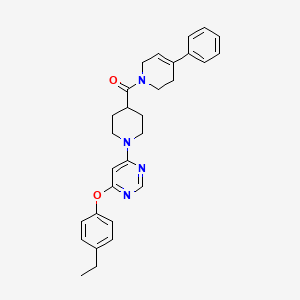

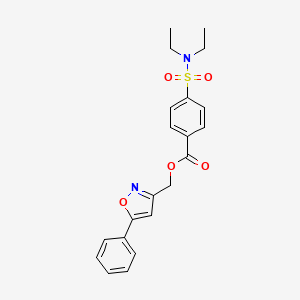

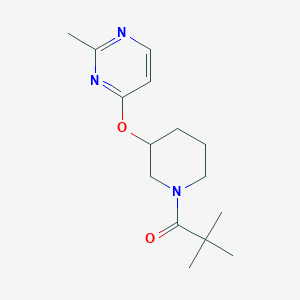

![molecular formula C17H18N4O3S B3003641 N,N-二甲基-4-{[(4-氧代-3,4-二氢-1-酞嗪基)甲基]氨基}苯磺酰胺 CAS No. 305368-06-3](/img/structure/B3003641.png)

N,N-二甲基-4-{[(4-氧代-3,4-二氢-1-酞嗪基)甲基]氨基}苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide derivatives involves multi-step reactions that typically start with the formation of benzenesulfonamide frameworks. For instance, one study describes the synthesis of related compounds by reacting 1-(2-alkylthio-benzensulfonyl)-2-aminoguanidines with ortho-carbonyl benzoic acids, resulting in novel benzenesulfonamide derivatives with significant antifungal activity . Another approach involves the stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride to create ureido benzenesulfonamides with triazine moieties, which have shown to be potent inhibitors of human carbonic anhydrase isoforms . Similarly, reacting 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine followed by derivatization with various nucleophiles leads to the formation of ureido benzenesulfonamides that are potent inhibitors of carbonic anhydrase IX .

Molecular Structure Analysis

The molecular structure of these benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified with various substituents that confer specific biological activities. The presence of a phthalazinyl moiety, as indicated in the compound of interest, suggests a complex structure that may interact with biological targets such as enzymes or receptors. The structural elucidation of these compounds is typically performed using spectroscopic techniques such as IR, H-NMR, and EIMS .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. These compounds can undergo further chemical reactions, such as substitution at the N-atom with alkyl or aralkyl halides to yield N-alkyl/aralkyl derivatives . The introduction of different functional groups can significantly alter the biological activity and selectivity of these compounds, as seen in the case of pyrrolidinone-bearing benzenesulfonamides, where the introduction of dimethyl groups and a chloro group at specific positions on the benzene ring modulates the binding affinity to carbonic anhydrase isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide derivatives are not explicitly detailed in the provided papers. However, the properties of benzenesulfonamide derivatives in general, such as solubility, melting point, and stability, are likely to be influenced by the nature of the substituents and the overall molecular structure. The biological activity of these compounds, as demonstrated by their inhibitory effects on various enzymes and pathogens, is a key aspect of their chemical properties .

科学研究应用

光动力疗法和癌症治疗

N,N-二甲基-4-{[(4-氧代-3,4-二氢-1-酞嗪基)甲基]氨基}苯磺酰胺衍生物在光动力疗法中显示出潜力,特别是对于癌症治疗。Pişkin、Canpolat和Öztürk(2020 年)合成了用新的苯磺酰胺衍生物基团取代的锌酞菁。这些化合物表现出高单线态氧量子产率,使其适合作为光动力疗法中癌症治疗的 II 型光敏剂 (Pişkin、Canpolat和Öztürk,2020)。

抗菌活性

Sławiński 等人(2014 年)报道了合成 N-[亚氨基-(1-氧代-(1H)-酞嗪-2-基)甲基]-苯磺酰胺衍生物,该衍生物对酵母样真菌具有显着的生长抑制活性。这些化合物在治疗由致病真菌(包括白色念珠菌)引起的感染方面显示出有希望的潜力 (Sławiński 等人,2014)。

抗癌潜力

Sławiński 等人(2012 年)探索了合成新型 4-氯-N-(4,5-二氢-5-氧代-1-R2-1H-1,2,4-三唑-3-基)-5-甲基-2-(R1-甲硫基)苯磺酰胺衍生物,具有作为抗癌剂的潜力。这些化合物对几种人类肿瘤细胞系表现出显着的活性,表明它们在癌症治疗中的潜力 (Sławiński 等人,2012)。

抗菌剂

Abbasi 等人(2015 年)致力于合成 N-烷基/芳基烷基-4-甲基-N-(萘-1 基)苯磺酰胺,发现它们是有效的抗菌剂。他们的研究表明这些化合物在解决细菌感染方面具有潜在用途 (Abbasi 等人,2015)。

作用机制

安全和危害

未来方向

The future directions for research and development involving a compound depend on its properties, potential applications, and the current state of knowledge. The specific future directions for “N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide” are not outlined in the available resources .

属性

IUPAC Name |

N,N-dimethyl-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-21(2)25(23,24)13-9-7-12(8-10-13)18-11-16-14-5-3-4-6-15(14)17(22)20-19-16/h3-10,18H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHRXRAQDUFKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

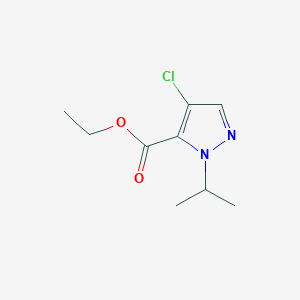

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)

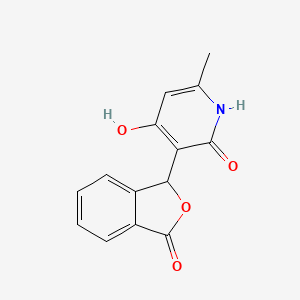

![6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003564.png)

![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)